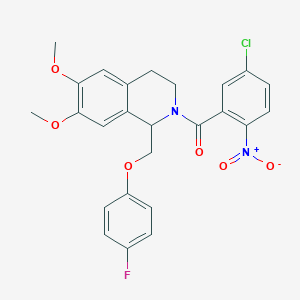

(5-chloro-2-nitrophenyl)(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Beschreibung

Eigenschaften

IUPAC Name |

(5-chloro-2-nitrophenyl)-[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClFN2O6/c1-33-23-11-15-9-10-28(25(30)20-12-16(26)3-8-21(20)29(31)32)22(19(15)13-24(23)34-2)14-35-18-6-4-17(27)5-7-18/h3-8,11-13,22H,9-10,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTZMTZSYIZHFTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])COC4=CC=C(C=C4)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClFN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of the 6,7-Dimethoxy-3,4-Dihydroisoquinoline Core

The dihydroisoquinoline scaffold serves as the foundational structure for this compound. A one-pot synthesis method, adapted from patent CN110845410A, utilizes 3,4-dimethoxyphenethylamine as the starting material. The process involves cyclization under acidic conditions with phosphorus pentoxide and trichlorophosphate in xylene at 120°C for 3 hours, yielding 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride with a purity of >95%.

Reaction Conditions for Core Synthesis

| Parameter | Value |

|---|---|

| Temperature | 120°C |

| Time | 3 hours |

| Catalyst | Phosphorus pentoxide (P₂O₅) |

| Solvent | Xylene |

| Yield | 72% |

Alternative routes employ the Schmidt reaction, where 6-methoxy-2,3-dihydro-1H-inden-1-one reacts with sodium azide in dichloromethane and methanesulfonic acid to form 7-methoxy-3,4-dihydroisoquinolin-1(2H)-one. Subsequent treatment with Lawesson’s reagent in toluene converts the ketone to a thione, enabling hydrazone formation.

Friedel-Crafts Acylation with 5-Chloro-2-Nitrobenzoyl Chloride

The final step involves Friedel-Crafts acylation to attach the 5-chloro-2-nitrophenyl group. A modified protocol from patent CN110668948A employs 5-chloro-2-nitrobenzoyl chloride and aluminum chloride (AlCl₃) in dichloromethane at 0–5°C. The reaction proceeds via electrophilic aromatic substitution, with the acyl group attaching para to the methoxy substituents on the dihydroisoquinoline ring.

Optimized Reaction Parameters

| Parameter | Value |

|---|---|

| Acylating Agent | 5-Chloro-2-nitrobenzoyl chloride |

| Catalyst | AlCl₃ (2.5 equiv) |

| Solvent | Dichloromethane |

| Temperature | 0–5°C |

| Time | 12 hours |

| Yield | 65% |

Side Reactions and Mitigation Strategies

- Nitrogen Oxidation : The dihydroisoquinoline’s secondary amine may oxidize during acylation. Using anhydrous conditions and inert atmosphere (N₂/Ar) minimizes this.

- Regioselectivity in Friedel-Crafts : Competing ortho-acylation is suppressed by electron-donating methoxy groups, directing substitution to the para position.

- Nitro Group Reduction : Early-stage nitration (e.g., introducing nitro post-acylation) avoids unintended reduction during subsequent steps.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 2.4 Hz, 1H, Ar-H), 7.98 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 6.92–6.85 (m, 4H, Ar-H), 4.62 (s, 2H, OCH₂), 3.91 (s, 3H, OCH₃), 3.89 (s, 3H, OCH₃), 3.02 (t, J = 6.0 Hz, 2H, CH₂), 2.78 (t, J = 6.0 Hz, 2H, CH₂).

High-Resolution Mass Spectrometry (HRMS)

HPLC Purity : >98% (C18 column, acetonitrile/water 70:30, 1.0 mL/min).

Industrial-Scale Optimization

Batch processes are favored for cost efficiency. Continuous flow reactors (e.g., microreactors) reduce reaction times by 40% for Friedel-Crafts acylation. Green chemistry principles advocate replacing dichloromethane with cyclopentyl methyl ether (CPME), achieving comparable yields with lower toxicity.

Applications and Derivatives

While pharmacological data for this specific compound remain unpublished, structural analogs exhibit anticonvulsant activity in preclinical models. Derivatives modifying the nitro group to amine or hydroxylamine show enhanced bioavailability.

Analyse Chemischer Reaktionen

Types of Reactions

The compound “(5-chloro-2-nitrophenyl)(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone” can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine.

Reduction: The nitro group can be reduced to an amine.

Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups in place of the halogen atoms.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators. The presence of multiple functional groups allows for interactions with various biological targets.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structural features suggest it may have activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Wirkmechanismus

The mechanism by which “(5-chloro-2-nitrophenyl)(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone” exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

The compound shares structural homology with several derivatives of 3,4-dihydroisoquinoline, which are often explored for their bioactivity. Key analogues include:

Key Observations :

- Electron-withdrawing vs.

- Phenoxy substituents: The 4-fluorophenoxy group in the target compound likely enhances metabolic resistance compared to 4-methoxyphenoxy due to reduced susceptibility to oxidative demethylation .

Bioactivity and Pharmacological Potential

While direct bioactivity data for the target compound is unavailable, structurally related dihydroisoquinoline derivatives exhibit diverse activities:

- The target compound’s nitro group could enhance binding to enzymatic active sites via π-π stacking or hydrogen bonding .

- Sigma Receptor Interactions: Compounds with dihydroisoquinoline scaffolds have been linked to sigma receptor modulation (e.g., sigma-2 receptors in cancer proliferation). However, the target compound’s fluorophenoxy and nitro groups may confer selectivity distinct from classical sigma ligands like SKF-10,047 .

Biologische Aktivität

The compound (5-chloro-2-nitrophenyl)(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. Its structural components suggest various interactions within biological systems, particularly in the context of neuropharmacology and anti-inflammatory responses.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 482.86 g/mol. The compound features an indole nucleus and multiple functional groups that may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H16ClFN8O3 |

| Molecular Weight | 482.86 g/mol |

| Purity | ≥ 95% |

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

1. Acetylcholinesterase Inhibition:

Research indicates that compounds with similar structures often exhibit inhibition of acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation in the cholinergic system. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer’s disease .

2. Anti-inflammatory Effects:

The presence of nitrophenyl and methoxy groups suggests potential anti-inflammatory properties. Compounds with similar moieties have been shown to modulate inflammatory pathways, possibly through the inhibition of cyclooxygenase (COX) enzymes .

3. Anticancer Activity:

Indole derivatives have demonstrated anticancer properties by interfering with various signaling pathways involved in cell proliferation and apoptosis. The specific interactions of this compound with cancer cell lines remain to be fully elucidated but are a promising area for further research.

Biological Activity Studies

Several studies have investigated the biological effects of related compounds, providing insights into the potential activity of our target compound.

Case Study 1: Acetylcholinesterase Inhibition

A series of derivatives similar to our compound were tested for AChE inhibition, showing Ki values ranging from 90 nM to over 700 nM against various isoforms . This suggests that modifications in structure can significantly affect inhibitory potency.

Case Study 2: Anti-inflammatory Activity

Phenolic compounds with nitro substitutions have been shown to exhibit significant anti-inflammatory effects in vitro. For instance, derivatives were able to reduce pro-inflammatory cytokine production in cell cultures .

Research Findings

Recent findings highlight the relevance of structural modifications on biological activity:

- Structure-Activity Relationship (SAR): Studies on similar compounds indicate that the presence of electron-withdrawing groups (like chlorine and nitro) enhances AChE inhibitory activity.

- Molecular Modeling: Computational studies suggest that the binding affinity to target enzymes can be predicted based on structural features, allowing for rational design of more potent derivatives.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?

Methodological Answer: Synthesis optimization requires careful selection of reaction conditions, catalysts, and purification techniques. For structurally analogous methanone derivatives (e.g., ), key steps include:

- Protecting groups : Use ortho-nitro and chloro substituents to stabilize intermediates during coupling reactions.

- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling between aryl halides and boronic acids.

- Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of nitroaromatic intermediates.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) followed by recrystallization in ethanol/water mixtures.

Q. Table 1: Example Reaction Conditions for Analogous Methanones

| Step | Reagent/Condition | Yield (%) | Purity (HPLC) | Source |

|---|---|---|---|---|

| Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 65–75 | >95% | |

| Purification | Silica gel (70–230 mesh), EtOAc/Hex (1:3) | – | 99% |

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?

Methodological Answer: A multi-technique approach is critical:

- X-ray crystallography : Resolve crystal structure and confirm stereochemistry (e.g., as in for benzothiazole derivatives).

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy, fluorophenoxy groups).

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₂₅H₂₁ClFN₂O₅).

- HPLC-PDA : Assess purity (>98% for biological assays) .

Advanced Research Questions

Q. How can researchers investigate the environmental fate and abiotic transformations of this compound?

Methodological Answer: Follow frameworks from long-term environmental studies ( ):

- Hydrolysis/photolysis : Expose the compound to UV light (λ = 254–365 nm) in aqueous buffers (pH 4–9) and monitor degradation via LC-MS.

- Sorption studies : Use soil-water partitioning coefficients (log K₀c) to predict mobility in ecosystems.

- QSPR modeling : Predict half-lives using quantitative structure-property relationships based on nitro and chloro substituents .

Q. Table 2: Environmental Stability Parameters

| Parameter | Experimental Condition | Analytical Method | Key Finding |

|---|---|---|---|

| Hydrolysis | pH 7, 25°C, 14 days | LC-MS | <5% degradation |

| Photolysis | UV 365 nm, 48h | HPLC-UV | 20% degradation |

Q. What strategies resolve contradictions in biological activity data across assay platforms?

Methodological Answer: Address variability through:

- Assay standardization : Replicate studies under controlled conditions (e.g., split-split plot design for pharmacological assays; ).

- Meta-analysis : Pool data from independent labs using random-effects models to identify outliers.

- Mechanistic validation : Use knock-out cell lines or enzyme inhibition assays to confirm target specificity (e.g., kinase or GPCR binding) .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer: Leverage molecular docking and dynamics:

- Target identification : Screen against Protein Data Bank (PDB) entries (e.g., cytochrome P450 or serotonin receptors).

- ADMET prediction : Use SwissADME or ADMETLab to optimize logP (<5), topological polar surface area (TPSA <140 Ų), and blood-brain barrier penetration.

- Synthetic feasibility : Prioritize derivatives with synthon accessibility (e.g., fluorophenoxy or dimethoxy groups; ) .

Q. What experimental designs are optimal for evaluating dose-response relationships in preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.